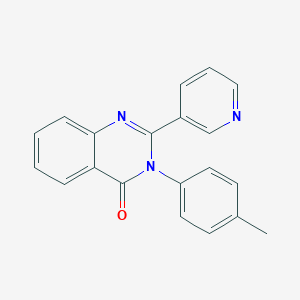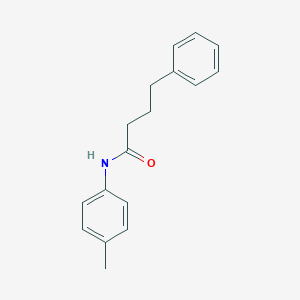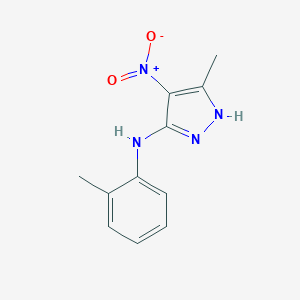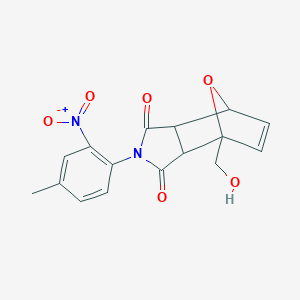
N-(3,5-dibromo-4-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dibromo-4-hydroxyphenyl)propanamide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of 4-hydroxyphenylpropionic acid and is synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and chitinase, which are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is its potential as a new drug candidate for the treatment of various diseases. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which need to be studied further before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its toxicity and side effects, which will be important for its use in clinical trials. Additionally, further studies are needed to understand its mechanism of action and how it can be used to treat various diseases. Finally, the synthesis of new derivatives of N-(3,5-dibromo-4-hydroxyphenyl)propanamide can be explored to improve its properties and effectiveness.
In conclusion, N-(3,5-dibromo-4-hydroxyphenyl)propanamide is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, anticancer, and neuroprotective properties make it a promising candidate for drug development. However, further studies are needed to understand its mechanism of action, toxicity, and side effects, and to develop new derivatives for improved effectiveness.
Synthesemethoden
There are several methods to synthesize N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionitrile followed by hydrolysis of the resulting nitrile to obtain N-(3,5-dibromo-4-hydroxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been studied for its potential applications in various fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Eigenschaften
Produktname |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
|---|---|
Molekularformel |
C9H9Br2NO2 |
Molekulargewicht |
322.98 g/mol |
IUPAC-Name |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-8(13)12-5-3-6(10)9(14)7(11)4-5/h3-4,14H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZBPYNKYAQKSNOV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)



![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
